molecular formula C17H13N3O3 B2734560 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide CAS No. 1020252-31-6

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide

Cat. No. B2734560
CAS RN: 1020252-31-6
M. Wt: 307.309
InChI Key: ABJAOFCAORWOBS-UHFFFAOYSA-N
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Description

“N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide” is a chemical compound with the CAS Number: 81253-04-5 . It has a molecular weight of 279.25 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient green approach for the synthesis of imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives has been described . This involves a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines in water medium under catalyst-free conditions .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H9N3O3/c19-13-10-3-1-2-4-11(10)14(20)12(13)17-18-15(21)9-5-7-16-8-6-9/h1-8H,(H,18,21) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a melting point range of 202-204°C . It is a powder at room temperature .

Scientific Research Applications

Future Directions

The compound and its derivatives could potentially be explored further as inhibitors of protein kinase CK2 . This could open up new avenues in the development of anticancer drugs . Additionally, the green synthesis approach used for similar compounds could be optimized and applied to a wider range of compounds .

properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-10(19-20-17(23)11-6-8-18-9-7-11)14-15(21)12-4-2-3-5-13(12)16(14)22/h2-9,21H,1H3,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWLXINFVBCME-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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